Propanethiohydrazide

Physicochemical characterization Bioisosterism Medicinal chemistry

Propanethiohydrazide (CAS 89946-93-0, MF: C₃H₈N₂S, MW: 104.18 g·mol⁻¹) is the sulfur analogue of propionohydrazide, classified as a thiohydrazide wherein the carbonyl oxygen is replaced by a thiocarbonyl sulfur. Commercially available at a minimum purity specification of 95% (long-term storage: cool, dry place) , this compound presents as a low-molecular-weight building block possessing both nucleophilic hydrazine (–NH–NH₂) and thiocarbonyl (C=S) functionalities.

Molecular Formula C3H8N2S
Molecular Weight 104.18 g/mol
CAS No. 89946-93-0
Cat. No. B12116323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePropanethiohydrazide
CAS89946-93-0
Molecular FormulaC3H8N2S
Molecular Weight104.18 g/mol
Structural Identifiers
SMILESCCC(=S)NN
InChIInChI=1S/C3H8N2S/c1-2-3(6)5-4/h2,4H2,1H3,(H,5,6)
InChIKeyLCCKLSZBQCWOFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Propanethiohydrazide (CAS 89946-93-0): Baseline Physicochemical and Structural Identity for Procurement Specification


Propanethiohydrazide (CAS 89946-93-0, MF: C₃H₈N₂S, MW: 104.18 g·mol⁻¹) is the sulfur analogue of propionohydrazide, classified as a thiohydrazide wherein the carbonyl oxygen is replaced by a thiocarbonyl sulfur . Commercially available at a minimum purity specification of 95% (long-term storage: cool, dry place) , this compound presents as a low-molecular-weight building block possessing both nucleophilic hydrazine (–NH–NH₂) and thiocarbonyl (C=S) functionalities . The presence of the sulfur atom fundamentally alters electronic distribution, hydrogen-bonding capacity, and reactivity compared to its oxygen congener, making direct substitution scientifically invalid in coordination chemistry, medicinal chemistry, and heterocyclic synthesis contexts.

Why Generic Thiohydrazide or Hydrazide Substitution Fails for Propanethiohydrazide-Dependent Workflows


In-class compounds such as propionohydrazide (CAS 5818-15-5, C₃H₈N₂O, MW 88.11 g·mol⁻¹) , benzenepropanethioic acid hydrazide (CAS 93030-18-3, C₉H₁₂N₂S, MW 180.27 g·mol⁻¹) , and 3,3′-thiodipropionodihydrazide (CAS 6292-68-8) [1] differ materially in molecular weight, H-bond donor/acceptor profile, pKa, and steric bulk. The thione–thiol tautomerism unique to thiohydrazides introduces reactivity at the sulfur center that is entirely absent in oxygen hydrazides [2]. Consequently, any synthetic route, metal-coordination protocol, or bioactivity screen that has been validated with propanethiohydrazide cannot be reproduced by casually substituting a non-thio hydrazide or a heavier aromatic thiohydrazide without altering reaction kinetics, product distribution, or target engagement.

Quantitative Differentiation Evidence: Propanethiohydrazide versus Closest Analogs


Molecular Weight and Heteroatom Replacement: Propanethiohydrazide vs. Propionohydrazide

Replacement of the carbonyl oxygen in propionohydrazide with sulfur yields propanethiohydrazide, increasing the molecular weight from 88.11 to 104.18 g·mol⁻¹ (+18.2%) and fundamentally altering lipophilicity and H-bonding . This O→S exchange is a classical bioisosteric replacement that modulates metabolic stability and target off-rates in drug design; the quantitative difference in mass and electronic properties precludes direct substitution without re-optimization of downstream chemistry.

Physicochemical characterization Bioisosterism Medicinal chemistry

Predicted pKa and Ionization State: Propanethiohydrazide vs. Propionohydrazide

The predicted pKa of propanethiohydrazide is 9.11 ± 0.70 , whereas the experimental pKa of propionohydrazide (the O-analog) is approximately 12–13 (conjugate acid of hydrazide NH₂) [1]. This ~3–4 log unit difference in basicity implies that at physiological pH (7.4), propanethiohydrazide is predominantly neutral, while propionohydrazide remains substantially protonated. The distinction critically impacts membrane permeability, solubility, and metal-coordination geometry.

Physicochemical profiling Ionization Drug-likeness

Predicted Boiling Point and Volatility: Propanethiohydrazide vs. Benzenepropanethioic Acid Hydrazide

The predicted boiling point of propanethiohydrazide is 161.6 ± 23.0 °C , significantly lower than that of the aromatic analog benzenepropanethioic acid hydrazide (estimated BP >300 °C based on MW 180.27 and rigid aromatic core) . This difference translates to practical advantages in distillation-based purification and volatile handling in gas-phase reactions.

Thermal properties Purification Formulation

Ligand Denticity and Metal-Coordination Geometry: Thiohydrazide vs. Hydrazide Complexes

Thiohydrazides act as bidentate N,S-donor ligands via thiol sulfur and terminal hydrazine nitrogen, a coordination mode that is not accessible to oxygen hydrazides [1]. In organotin(IV) complexes, thiohydrazide ligands yield distinct geometries and thermal stabilities compared to N,O-hydrazide ligands; the softer sulfur donor preferentially stabilizes softer metal ions (e.g., Sn, Pt) and alters redox potentials [1][2]. This hard–soft acid–base (HSAB) differentiation is quantitative in terms of stability constants, though direct data for propanethiohydrazide itself remains unreported.

Coordination chemistry Ligand design Metal complexes

Minimum Purity Specification and Storage: Propanethiohydrazide vs. Commercially Available Hydrazide Analogs

Commercially sourced propanethiohydrazide is supplied at ≥95% purity with a recommended long-term storage condition of 'cool, dry place' . In contrast, propionohydrazide (CAS 5818-15-5) is available at >95.0% purity as determined by GC and titration , and benzenepropanethioic acid hydrazide is listed without a certified purity specification . The explicit purity floor and straightforward storage requirement for propanethiohydrazide reduce the risk of lot-to-lot variability in sensitive applications.

Quality control Supply chain Reproducibility

High-Value Research and Industrial Scenarios for Propanethiohydrazide Informed by Quantitative Evidence


Rational Design of Soft-Metal Chelators and Organometallic Catalysts

The {N,S} bidentate donor set of propanethiohydrazide, which class-level evidence shows preferentially stabilizes soft metal ions such as Sn(IV) and Pt(IV) [1], justifies its selection over {N,O} hydrazides for synthesizing homogeneous catalysts or antitumor metallodrug candidates. The 18% greater molecular weight and lower pKa relative to propionohydrazide further influence complex stoichiometry and solubility in organic media .

Sulfur Bioisostere Scanning in Medicinal Chemistry

The O→S atomic replacement that defines propanethiohydrazide versus propionohydrazide results in a ΔMW of +16.07 g·mol⁻¹ and a pKa drop of ~3–4 log units [1]. This makes propanethiohydrazide an ideal probe for systematic bioisostere scanning where enhanced lipophilicity and reduced basicity are desired without substantially increasing steric bulk, thereby generating SAR data that is directly quantifiable.

Synthetic Entry Point for Thiadiazole and Thiazine Heterocycles

Thiohydrazides readily undergo cyclocondensation with carbonyl compounds and electrophiles to form 1,3,4-thiadiazoles and 1,3-thiazines [1]. The relatively low boiling point of propanethiohydrazide (~161.6 °C predicted) compared to aromatic thiohydrazides facilitates solvent removal and product isolation after cyclization, making it a practical building block for library synthesis where thermal lability of products is a concern .

Standardized Ligand for Coordination Polymer and Metal-Organic Framework (MOF) Synthesis

The documented minimum purity of ≥95% and simple storage requirement (cool, dry place) for propanethiohydrazide [1] reduce pre-synthetic variability in MOF and coordination polymer research, where precise ligand molar mass and impurity profiles are critical to achieving reproducible pore geometry and metal-node connectivity. The absence of such specifications for certain close analogs elevates propanethiohydrazide as a more reliable procurement choice.

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